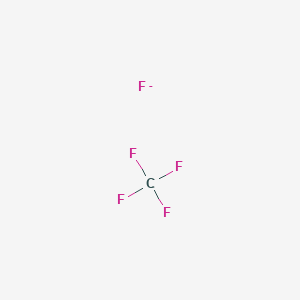

Tetrafluoromethane;fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrafluoromethane, also known as carbon tetrafluoride, is a colorless, odorless gas with the chemical formula CF₄. It is the simplest perfluorocarbon and is often used as a refrigerant and in electronics microfabrication. Tetrafluoromethane is a potent greenhouse gas with a very high bond strength due to the nature of the carbon-fluorine bond .

Méthodes De Préparation

Tetrafluoromethane can be prepared through several methods:

Laboratory Synthesis: It can be synthesized by the reaction of silicon carbide with fluorine[ \text{SiC} + 4\text{F}_2 \rightarrow \text{CF}_4 + \text{SiF}_4 ]

Fluorination of Carbon Compounds: It can also be prepared by the fluorination of carbon dioxide, carbon monoxide, or phosgene with sulfur tetrafluoride.

Industrial Production: Commercially, it is produced by the reaction of hydrogen fluoride with dichlorodifluoromethane or chlorotrifluoromethane.

Analyse Des Réactions Chimiques

Tetrafluoromethane is known for its stability due to the strong carbon-fluorine bonds. it can undergo certain reactions:

Reaction with Hydrogen Fluoride: [ \text{CF}_4 + 4\text{HF} \rightarrow \text{CH}_4 + 4\text{F}_2 ]

Reaction with Alkali Metals: Tetrafluoromethane reacts explosively with alkali metals.

Applications De Recherche Scientifique

Tetrafluoromethane has several applications in scientific research and industry:

Refrigerant: It is used as a low-temperature refrigerant (R-14).

Electronics Microfabrication: It is used alone or in combination with oxygen as a plasma etchant for silicon, silicon dioxide, and silicon nitride.

Neutron Detectors: It is used in neutron detectors.

Mécanisme D'action

The mechanism of action of tetrafluoromethane is primarily related to its strong carbon-fluorine bonds. These bonds provide the compound with high thermal and chemical stability, making it inert to acids and hydroxides. The carbon-fluorine bonds have a bonding energy of 515 kJ/mol, which contributes to its stability .

Comparaison Avec Des Composés Similaires

Tetrafluoromethane can be compared with other similar compounds such as:

Tetrachloromethane: Unlike tetrafluoromethane, tetrachloromethane is less stable and more reactive.

Tetrabromomethane: This compound is also less stable compared to tetrafluoromethane.

Tetraiodomethane: Similar to the other halomethanes, tetraiodomethane is less stable than tetrafluoromethane.

Tetrafluoromethane stands out due to its high stability and strong carbon-fluorine bonds, making it unique among the halomethanes.

Propriétés

Numéro CAS |

56617-34-6 |

|---|---|

Formule moléculaire |

CF5- |

Poids moléculaire |

107.003 g/mol |

Nom IUPAC |

tetrafluoromethane;fluoride |

InChI |

InChI=1S/CF4.FH/c2-1(3,4)5;/h;1H/p-1 |

Clé InChI |

UTPUGGVELDVHES-UHFFFAOYSA-M |

SMILES canonique |

C(F)(F)(F)F.[F-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]-](/img/structure/B14623778.png)

![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)

![N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide](/img/structure/B14623811.png)